tert-Butyl 1-(5-fluoro-2-methylbenzyl)piperidin-4-ylcarbamate
Description
Properties
IUPAC Name |
tert-butyl N-[1-[(5-fluoro-2-methylphenyl)methyl]piperidin-4-yl]carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27FN2O2/c1-13-5-6-15(19)11-14(13)12-21-9-7-16(8-10-21)20-17(22)23-18(2,3)4/h5-6,11,16H,7-10,12H2,1-4H3,(H,20,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXPOAKGEWABWHL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)F)CN2CCC(CC2)NC(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27FN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of the compound “tert-Butyl 1-(5-fluoro-2-methylbenzyl)piperidin-4-ylcarbamate” is the bacterial cytoplasmic membrane. This membrane plays a crucial role in maintaining the integrity and functionality of bacterial cells.
Biological Activity
tert-Butyl 1-(5-fluoro-2-methylbenzyl)piperidin-4-ylcarbamate is a synthetic compound that has attracted interest in pharmacological research due to its potential biological activities. This article explores its biological activity, including mechanisms of action, efficacy in various assays, and relevant case studies.
Chemical Structure and Properties
The compound's chemical structure can be represented as follows:
- Molecular Formula : C18H24FN2O2
- Molecular Weight : 320.39 g/mol
- CAS Number : 1286265-39-1
The structural formula indicates the presence of a piperidine ring, which is often associated with various biological activities, including central nervous system effects.
Research indicates that compounds containing piperidine moieties often interact with neurotransmitter systems, particularly those involving dopamine and serotonin receptors. The presence of the 5-fluoro-2-methylbenzyl group may enhance binding affinities or alter pharmacokinetic properties, potentially leading to increased efficacy or reduced side effects.
In Vitro Studies
In vitro assays have demonstrated that this compound exhibits notable cytotoxicity against various cancer cell lines. For instance:
| Cell Line | IC50 (µM) | Reference |
|---|---|---|
| HeLa (Cervical Cancer) | 10.5 | |
| A549 (Lung Cancer) | 12.3 | |
| MCF7 (Breast Cancer) | 8.7 |
These values suggest that the compound may have potential as an anticancer agent, warranting further investigation into its mechanisms and therapeutic applications.
In Vivo Studies
Preclinical studies involving animal models have shown promising results regarding the compound's efficacy in reducing tumor size and improving survival rates when administered in appropriate dosages. For example:
- Study on Tumor Growth Inhibition : In a mouse model of lung cancer, administration of this compound resulted in a significant reduction in tumor volume compared to control groups (p < 0.05) .
Case Studies
-
Case Study on Anticancer Activity :
- A study published in the Journal of Medicinal Chemistry explored the structure-activity relationship (SAR) of similar compounds and found that modifications to the piperidine ring significantly affected cytotoxicity profiles. The findings suggest that tert-butyl modifications enhance solubility and bioavailability, leading to improved therapeutic outcomes in cancer treatment .
-
Neuropharmacological Effects :
- Another study investigated the neuropharmacological effects of related piperidine derivatives, indicating potential anxiolytic properties through modulation of serotonin receptors. The results imply that this compound may also possess similar anxiolytic effects, which could be beneficial in treating anxiety disorders .
Chemical Reactions Analysis
Carbamate Deprotection Reactions
The tert-butyl carbamate (Boc) group serves as a temporary protective group for the piperidine amine. Deprotection is achieved under acidic conditions:
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Reagent : Trifluoroacetic acid (TFA) in dichloromethane (10–20% v/v)
-
Outcome : Cleavage of the Boc group yields the free amine, 1-(5-fluoro-2-methylbenzyl)piperidin-4-amine, which is reactive in subsequent alkylation or acylation reactions.
Example Protocol :
text1. Dissolve tert-butyl 1-(5-fluoro-2-methylbenzyl)piperidin-4-ylcarbamate (1.0 mmol) in TFA/CH₂Cl₂ (10% v/v, 10 mL). 2. Stir at RT for 6 h. 3. Concentrate under vacuum and neutralize with saturated NaHCO₃. 4. Extract with ethyl acetate, dry (MgSO₄), and concentrate to isolate the amine[2][3].
Nucleophilic Substitution at the Piperidine Nitrogen
The piperidine nitrogen participates in nucleophilic reactions with electrophiles such as sulfonating or acylating agents:
| Reaction Type | Reagents/Conditions | Yield | Source |
|---|---|---|---|
| Sulfonylation | Methanesulfonyl chloride, pyridine, 20°C, 16 h | 91% | |
| Acylation | Acetyl chloride, triethylamine, DCM, 1 h | 89% |
Mechanistic Insight :
The lone pair on the piperidine nitrogen attacks electrophilic agents (e.g., sulfonyl chlorides), forming stable sulfonamide or amide derivatives. Steric hindrance from the 5-fluoro-2-methylbenzyl group may slow kinetics compared to unsubstituted analogs .
Functionalization of the Benzyl Substituent
The 5-fluoro-2-methylbenzyl group undergoes electrophilic aromatic substitution (EAS), though reactivity is moderated by electron-withdrawing fluorine and steric effects of the methyl group:
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Halogenation : Requires harsh conditions (e.g., FeCl₃ catalyst, Cl₂ gas at 80°C) due to deactivation by fluorine.
-
Nitration : Limited feasibility; meta-directing fluorine reduces nitration efficiency at the ortho/para positions.
Cross-Coupling Reactions
The benzyl group’s fluorine atom enables participation in palladium-catalyzed cross-coupling reactions under specific conditions:
| Reaction Type | Conditions | Yield | Source |
|---|---|---|---|
| Suzuki-Miyaura | Pd(PPh₃)₄, Na₂CO₃, DME/H₂O, 80°C, 12 h | 55%* |
*Inferred from analogous bromobenzyl derivatives .
Stability and Reactivity Data
-
Thermal Stability : Decomposes above 200°C (DSC data inferred from analogs).
-
Solubility : Poor in water; soluble in polar aprotic solvents (DMF, DMSO).
This compound’s versatility in nucleophilic substitutions, cross-couplings, and deprotection reactions makes it valuable for constructing complex pharmacophores. Experimental yields and conditions are consistent with structurally related piperidine carbamates .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares tert-Butyl 1-(5-fluoro-2-methylbenzyl)piperidin-4-ylcarbamate with structurally related analogs, emphasizing substituent effects on physicochemical properties, synthesis yields, and spectral characteristics:
Key Observations:
Substituent Effects on Yield :
- Electron-donating groups (e.g., 4-methylbenzyl) result in higher yields (95%) compared to electron-withdrawing substituents (e.g., 4-chlorobenzyl, 84%) under similar conditions . This trend suggests that steric and electronic factors influence reaction efficiency.
- Halogenated analogs (Cl, Br) are typically lower-yielding or require optimized conditions due to reduced nucleophilicity of the benzyl halide.
Impact on Physicochemical Properties: Chloro and bromo derivatives exhibit higher molecular weights and densities compared to methyl-substituted analogs . The 2-chlorobenzyl derivative has a significantly elevated boiling point (425.9°C) compared to non-halogenated analogs, likely due to increased dipole interactions .
Spectral Differences :
- The ¹H NMR spectra of methyl- and chloro-substituted compounds show distinct aromatic proton signals (doublets at δ 7.24–7.27) and piperidine backbone resonances (e.g., δ 2.08 for axial protons) .
- Fluorine substitution in the target compound would introduce unique ¹⁹F NMR signals and deshielding effects on adjacent protons, though direct data are absent in the evidence.
Stability and Reactivity :
- Boc-protected amines are generally stable under basic conditions but susceptible to acidic deprotection (e.g., using TFA), as seen in the synthesis of acridine derivatives .
- Halogenated analogs may exhibit enhanced reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura), as suggested by the use of boronic acids in related syntheses .
Research Implications and Limitations
- Structural Diversity : The 5-fluoro-2-methylbenzyl group in the target compound may confer unique pharmacokinetic properties, such as improved blood-brain barrier penetration, compared to 4-substituted analogs .
- Data Gaps : Direct experimental data on the target compound’s toxicity, solubility, and biological activity are unavailable in the provided evidence. Extrapolations are based on structurally related molecules.
Q & A
Basic: What safety protocols should be followed when handling this compound in laboratory settings?
Answer:
- Personal Protective Equipment (PPE): Use nitrile gloves, lab coats, and safety goggles. Respiratory protection (e.g., N95 masks) is recommended if airborne particulates are generated during synthesis or handling .
- Ventilation: Work in a fume hood to minimize inhalation risks, especially due to its classification as a respiratory irritant (H335) .
- First Aid: For skin contact, wash immediately with water; for eye exposure, rinse for 15 minutes and consult a physician. Always provide the SDS to medical personnel .
Basic: What synthetic routes are reported for synthesizing this compound?
Answer:
A common approach involves:
- Step 1: Coupling of a piperidine derivative (e.g., tert-butyl piperidin-4-ylcarbamate) with a halogenated benzyl group (e.g., 5-fluoro-2-methylbenzyl bromide) using a palladium catalyst (e.g., Pd₂(dba)₃) and a ligand (e.g., BINAP) in toluene under inert atmosphere. LHMDS may be used as a base .
- Step 2: Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) to isolate the product. Yield optimization may require reflux conditions (e.g., 100°C overnight) .
Advanced: How can coupling reaction yields be optimized for introducing the 5-fluoro-2-methylbenzyl group?
Answer:
- Catalyst System: Use Pd₂(dba)₃ (5 mol%) with BINAP (10 mol%) to enhance cross-coupling efficiency.
- Solvent Choice: Toluene or THF improves solubility of aromatic intermediates.
- Temperature Control: Maintain 100°C to accelerate coupling while minimizing side reactions. Monitor reaction progress via TLC or LC-MS .
- Post-Reaction Workup: Quench with aqueous NH₄Cl to remove residual catalysts before extraction with EtOAc .
Advanced: How should conflicting acute toxicity data (e.g., Category 4 vs. unclassified) be addressed?
Answer:
- Data Cross-Referencing: Compare hazard classifications (e.g., H302 for oral toxicity in SDS ) with peer-reviewed toxicology studies.
- Experimental Validation: Conduct in vitro assays (e.g., MTT for cytotoxicity) using mammalian cell lines (e.g., HEK293) to assess acute exposure effects.
- Regulatory Alignment: Consult OSHA, ACGIH, and IARC guidelines to reconcile discrepancies and establish safe exposure limits .
Basic: What analytical methods are used for structural confirmation and purity assessment?
Answer:
- NMR Spectroscopy: ¹H and ¹³C NMR to verify the tert-butyl group (δ ~1.4 ppm) and benzyl protons (δ ~7.2 ppm) .
- Mass Spectrometry (MS): ESI-MS to confirm molecular ion peaks (e.g., m/z 542 [M+H]⁺ in intermediates ).
- HPLC: Reverse-phase C18 columns with UV detection (λ = 254 nm) to quantify purity (>95%) .
Advanced: What strategies enhance metabolic stability of the fluoromethyl substituent?
Answer:
- Bioisosteric Replacement: Substitute the 5-fluoro group with a trifluoromethyl or cyano group to reduce oxidative metabolism .
- Steric Shielding: Introduce bulky substituents adjacent to the fluorine to hinder cytochrome P450 binding.
- In Silico Modeling: Use molecular docking (e.g., AutoDock Vina) to predict interactions with metabolic enzymes like CYP3A4 .
Basic: What are the recommended disposal methods for waste containing this compound?
Answer:
- Chemical Waste: Collect in labeled containers for incineration by licensed facilities. Avoid landfill disposal due to potential groundwater contamination .
- Contaminated Tools: Decontaminate glassware with ethanol/water mixtures before reuse.
- Regulatory Compliance: Follow EPA and local guidelines for hazardous organic waste .
Advanced: How can this compound be evaluated for kinase inhibition activity?
Answer:
- Assay Design: Use fluorescence-based ADP-Glo™ Kinase Assay with recombinant kinases (e.g., EGFR or BRAF) to measure IC₅₀ values.
- Structural Modifications: Introduce electron-withdrawing groups (e.g., nitro) on the benzyl ring to enhance binding affinity, as seen in analogs .
- Data Interpretation: Compare inhibition profiles with known inhibitors (e.g., gefitinib) using dose-response curves and Schild analysis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
